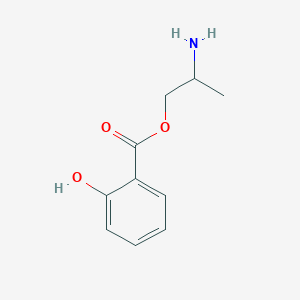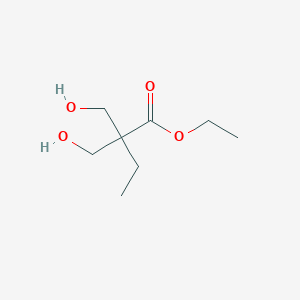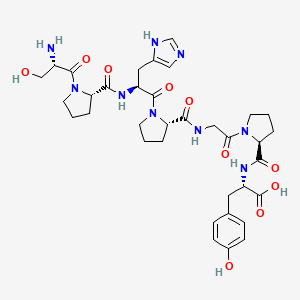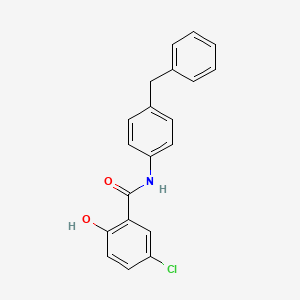
3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H9BrO It is characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group attached to a phenyl ring, along with a propynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol typically involves the bromination of 2-methylphenylacetylene followed by a hydroxylation step. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation can be achieved using various oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-one.
Reduction: Formation of 3-(4-Methylphenyl)prop-2-yn-1-ol.
Substitution: Formation of 3-(4-Amino-2-methylphenyl)prop-2-yn-1-ol or 3-(4-Mercapto-2-methylphenyl)prop-2-yn-1-ol.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with biological macromolecules, leading to modifications that can alter their function. This property makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromo-3-methylphenyl)prop-2-yn-1-ol
- 3-(4-Bromo-2-ethylphenyl)prop-2-yn-1-ol
- 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-one
Uniqueness
3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications.
Eigenschaften
CAS-Nummer |
902137-98-8 |
|---|---|
Molekularformel |
C10H9BrO |
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
3-(4-bromo-2-methylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H9BrO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,6H2,1H3 |
InChI-Schlüssel |
WXIANMVWUXRAMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B12597991.png)


![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)

![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)
![3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione](/img/structure/B12598025.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)

![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)

![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane](/img/structure/B12598084.png)
